3-(2-Chloroethyl)-1-(3-cyanophenyl)urea
Overview
Description
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
3-(2-Chloroethyl)-1-(3-cyanophenyl)urea and related compounds have shown promise as potential anticancer agents. Studies have focused on their synthesis and evaluation of cytotoxicity against various cancer cell lines. For instance, derivatives of 1-Aryl-3-(2-chloroethyl) ureas have been evaluated for their cytotoxicity in vitro against human adenocarcinoma cells and have shown comparable or greater efficacy than known anticancer agents like chlorambucil (Gaudreault, Lacroix, Pagé, & Joly, 1988). Another study highlighted the synthesis and cytotoxic activity of various alkyl[3-(2-chloroethyl)ureido] benzene derivatives, demonstrating their significant cytotoxicity against human breast cancer, colon adenocarcinoma, and mouse lymphocytic leukemia tumor cell lines (Béchard, Lacroix, Poyet, & C.-Gaudreault, 1994).
Tubulin Interaction and Microtubule Stability
Research has also focused on the interaction of these compounds with tubulin, a protein critical in cell division. N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), for instance, have been identified as agents that interact with β-tubulin near the colchicine-binding site, affecting microtubule stability. This is significant because microtubule dynamics play a crucial role in cancer cell division and proliferation (Fortin et al., 2011).
Drug Resistance and Cross-Reactivity
These compounds have been studied for their effectiveness against drug-resistant cancer cell lines. A study examining the CEU derivative 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene (tBCEU) found it to be equally cytotoxic to both resistant and parental tumor cell lines, indicating a lack of cross-resistance with conventional anticancer drugs. This suggests potential use in treating cancers resistant to existing treatments (C.-Gaudreault et al., 2004).
Metabolism and Disposition
Understanding the metabolism and disposition of these compounds is crucial for their development as therapeutic agents. Research on the metabolism of 1-Aryl-3-(2-chloroethyl)ureas, like 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, in mice has shown extensive metabolism with the formation of various metabolites, providing insights into their biological fate and potential mechanisms of action (Maurizis et al., 1998).
Synthesis and Structural Analysis
Significant research has also been dedicated to the synthesis and structural analysis of these compounds. Understanding their molecular structure is vital for optimizing their anticancer properties and developing new derivatives with enhanced efficacy and reduced toxicity (Smith, Camerman, & Camerman, 1978).
Safety and Hazards
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-cyanophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-4-5-13-10(15)14-9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRACBNBALMZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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